(6-Oxo-1,6-dihydropyridazin-3-yl)boronic acid is a boronic acid derivative that incorporates a pyridazine ring. This compound is notable for its potential applications in medicinal chemistry, particularly as an inhibitor of specific enzymes such as tyrosine kinases. The structure contains a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it valuable in various chemical reactions and biological applications.
This compound falls under the classification of heterocyclic compounds, specifically those containing nitrogen as a ring heteroatom. It is often synthesized for use in pharmaceutical research and development, particularly in the context of cancer therapies and other therapeutic areas involving kinase inhibition .
The synthesis of (6-Oxo-1,6-dihydropyridazin-3-yl)boronic acid typically involves several steps:
The synthesis process requires careful control of reaction conditions to optimize yield and purity.
The molecular formula of (6-Oxo-1,6-dihydropyridazin-3-yl)boronic acid can be represented as CHBNO. The compound features:
The molecular weight is approximately 122.92 g/mol. The structural representation can be depicted using SMILES notation: C1=NN=C(C(=O)N=C1)B(O)(O), indicating the connectivity between atoms in the molecule .
(6-Oxo-1,6-dihydropyridazin-3-yl)boronic acid is involved in various chemical reactions, primarily due to its boronic acid functionality:
These reactions are significant for constructing complex organic molecules and are widely utilized in pharmaceutical chemistry.
The mechanism of action for (6-Oxo-1,6-dihydropyridazin-3-yl)boronic acid primarily involves its interaction with specific targets such as enzymes or receptors. The boronic acid moiety allows for reversible binding to diol-containing biomolecules, which can modulate enzyme activity or cellular signaling pathways.
For instance, it has been shown that derivatives of this compound can inhibit tyrosine kinases by binding to the active site or allosteric sites on these enzymes, thus preventing their phosphorylation activity . This mechanism underlies its potential therapeutic applications in oncology.
The physical properties of (6-Oxo-1,6-dihydropyridazin-3-yl)boronic acid include:
Chemical properties include its reactivity with various functional groups due to the presence of both nitrogen and boron atoms. Its pKa value indicates moderate acidity typical for boronic acids .
(6-Oxo-1,6-dihydropyridazin-3-yl)boronic acid has several notable applications in scientific research:
Direct catalytic borylation of pre-formed pyridazinone cores represents a strategic approach to accessing (6-oxo-1,6-dihydropyridazin-3-yl)boronic acid. This methodology hinges on transition metal-catalyzed C–H activation or halogen/metal exchange followed by quenching with boron electrophiles. The inherent challenge lies in the chelation potential of the lactam carbonyl and adjacent ring nitrogen, which can impede catalyst activity or lead to undesired regiochemistry. Successful strategies employ palladium or nickel catalysts paired with sterically encumbered phosphine ligands (e.g., SPhos, XPhos) to overcome catalyst poisoning. Pinacolborane (HBpin) or bis(pinacolato)diboron (B₂pin₂) serve as common boron sources under mild conditions (50-80°C) in aprotic solvents like THF or 1,4-dioxane. Careful control of stoichiometry and reaction time is paramount to minimize protodeboronation of the sensitive product, often requiring subsequent hydrolysis to convert the boronic ester to the free boronic acid [5] [6].
The Miyaura borylation reaction stands as the most documented and efficient method for synthesizing (6-oxo-1,6-dihydropyridazin-3-yl)boronic acid and its derivatives. This palladium(0)-catalyzed coupling between an aromatic halide (typically bromide or iodide) and bis(pinacolato)diboron (B₂pin₂) offers excellent regiocontrol. The process critically relies on 3-halo-6-hydroxypyridazines (X = Br, I) as precursors. Key catalytic systems include Pd(dppf)Cl₂ or Pd(PPh₃)₄ combined with a base like potassium acetate (KOAc) in solvents such as dimethyl sulfoxide (DMSO) or dimethoxyethane (DME) at elevated temperatures (80-100°C) [5] [6]. Subsequent acidic or basic hydrolysis cleaves the pinacol ester to yield the free boronic acid. Optimization studies indicate that 3-bromo-6-hydroxypyridazine generally offers a favorable balance between reactivity and cost compared to the iodide analogue. The reaction demonstrates robust scalability and functional group tolerance, making it suitable for multistep syntheses, as evidenced by its application in preparing intermediates for kinase inhibitors like tepotinib derivatives [5].
Table 1: Miyaura Borylation Conditions for (6-Oxo-1,6-dihydropyridazin-3-yl)boronic Ester Synthesis
| Halide Precursor | Catalyst System | Base | Solvent | Temperature (°C) | Reported Yield (%) | Key Application |
|---|---|---|---|---|---|---|
| 3-Bromo-6-hydroxypyridazine | Pd(dppf)Cl₂ | KOAc | DMSO | 80 | 75-85% | Tepotinib derivative synthesis [5] |
| 3-Bromo-6-hydroxypyridazine | Pd(PPh₃)₄ | KOAc | DME | 100 | 70-78% | Pyridazinone-based kinase inhibitors [6] |
| 3-Iodo-6-hydroxypyridazine | Pd(dppf)Cl₂ | KOAc | Dioxane | 80 | 80-88% | High-value intermediates |
| 5-Chloro-3-iodo-6-hydroxypyridazine | Pd(OAc)₂ / SPhos | Et₃N | THF | 70 | 65-72% | Halogenated derivatives [7] |
Achieving high regioselectivity during boronic acid installation on the pyridazinone ring is critical due to the potential for isomer formation and the inherent instability of some boronic acids. Transition metal catalysis, particularly palladium-catalyzed Miyaura borylation, excels in providing C3-selective borylation when starting from 3,6-dihalopyridazines or 3-halo-6-hydroxypyridazines. The electron-withdrawing nature of the lactam carbonyl combined with the nitrogen ortho to the coupling site significantly influences reactivity. Computational studies suggest that electronic deactivation at the C4 and C5 positions of the pyridazinone ring directs the oxidative addition step of the palladium catalyst preferentially towards the C3 position [4]. This inherent bias allows selective functionalization even on minimally protected substrates. Furthermore, steric hindrance near the lactam oxygen further disfavors coupling at adjacent positions. The regioselectivity has been unambiguously confirmed via X-ray crystallography of intermediates and downstream cross-coupled products in complex molecule synthesis, such as the coupling of the boronic acid with halogenated pyrimidines to form biaryl structures central to drug candidates [5] [6].
The efficiency of both the synthesis of (6-oxo-1,6-dihydropyridazin-3-yl)boronic acid via Miyaura borylation and its subsequent application in Suzuki-Miyaura cross-coupling is profoundly influenced by solvent choice and ligand design. Systematic optimization reveals that dipolar aprotic solvents (DMSO, DMF) generally provide superior yields for the Miyaura borylation step compared to ethereal solvents (THF, Dioxane), likely due to enhanced solvation of the boronate intermediate and the inorganic base. However, DMSO can complicate product isolation. For Suzuki couplings utilizing this boronic acid, mixtures of water with dioxane or toluene are preferred, often with added phase-transfer catalysts or using aqueous bicarbonate/carbonate bases [5]. Ligand electronic and steric properties critically impact catalyst turnover and stability. Electron-rich bidentate ligands (dppf, XPhos) effectively stabilize the palladium center against deactivation by the heterocycle. Bulkier monodentate ligands (SPhos) can enhance reactivity for challenging couplings but may increase cost. Empirical optimization tables often highlight Pd(OAc)₂/SPhos or Pd(dppf)Cl₂ as optimal systems for coupling the boronic acid with aryl halides, particularly electron-deficient heteroaryl halides like chloropyrimidines [5] [6]. Solvent effects extend to suppressing protodeboronation; adding small amounts of water (5-10%) or using alcoholic co-solvents can stabilize the boronic acid during coupling reactions.
Table 2: Solvent and Ligand Effects on Pyridazinone Boronic Acid Synthesis and Coupling
| Reaction Step | Solvent System | Ligand/Catalyst System | Key Advantage | Consideration |
|---|---|---|---|---|
| Miyaura Borylation (Synthesis) | DMSO | Pd(dppf)Cl₂ | High conversion, good solvation | Difficult product isolation, higher boiling point |
| Miyaura Borylation (Synthesis) | Dioxane/H₂O (9:1) | Pd(PPh₃)₄ | Easier workup | Slightly lower yields observed |
| Suzuki Coupling (Application) | Toluene/EtOH/H₂O (4:2:1) | Pd(PPh₃)₄ | Good solubility balance | Moderate temperature required (80-90°C) |
| Suzuki Coupling (Application) | Dioxane/H₂O (5:1) + Cs₂CO₃ | Pd(dppf)Cl₂ | Excellent reactivity for electron-poor partners | Cost of Cs₂CO₃ |
| Suzuki Coupling (Application) | DMF/H₂O (10:1) | Pd(OAc)₂ / SPhos | High yields for sterically hindered couplings | Risk of amide formation with DMF at high T |
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5